2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
Overview
Description
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound that features a thiadiazole ring, a cyclopropyl group, and a cyclohexane carboxylic acid moiety
Scientific Research Applications
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid under suitable conditions, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The thiadiazole ring can also interact with various proteins, affecting their function and stability . Additionally, the compound may disrupt cellular processes by interfering with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups are known for their stability and unique reactivity, making them valuable in medicinal chemistry.
Cyclohexanecarboxylic Acid Derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity.
Uniqueness
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to the combination of the thiadiazole ring, cyclopropyl group, and cyclohexanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-10(8-3-1-2-4-9(8)12(18)19)14-13-16-15-11(20-13)7-5-6-7/h7-9H,1-6H2,(H,18,19)(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIONAJPEFKHPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NN=C(S2)C3CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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